Arginyl adenylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

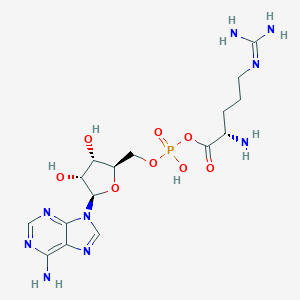

Arginyl adenylate, also known as this compound, is a useful research compound. Its molecular formula is C16H26N9O8P and its molecular weight is 503.41 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biochemical Significance

1. Aminoacyl-tRNA Synthetases:

Arginyl adenylate serves as an important intermediate in the reaction catalyzed by arginyl-tRNA synthetase, which is crucial for protein synthesis. The formation of this compound indicates the activation of arginine for incorporation into proteins, highlighting its role in translation and protein biosynthesis .

2. Energy Metabolism:

Adenylate kinase, an enzyme that utilizes this compound, is pivotal in cellular energy homeostasis. It catalyzes the reversible transfer of phosphate groups between adenine nucleotides, thereby regulating ATP and AMP levels within cells. This regulation is critical for maintaining energy balance and responding to metabolic demands .

Therapeutic Applications

1. Cancer Treatment:

Recent studies suggest that targeting the pathways involving this compound may offer new avenues for cancer therapies. For instance, manipulating the activity of adenylate kinase could influence tumor cell metabolism, potentially leading to reduced tumor growth .

2. Cardiovascular Diseases:

Alterations in adenylate kinase activity have been linked to various cardiovascular conditions. By understanding how this compound functions within these pathways, researchers aim to develop targeted treatments that can mitigate the effects of heart diseases .

Case Study 1: Aminoacyl-tRNA Synthetase Activity

A study investigated the formation of this compound as an intermediate in reactions catalyzed by arginyl-tRNA synthetase. The results indicated that while some reactions were successful in producing this compound, others did not yield detectable levels of this compound, suggesting variability in enzyme activity across different conditions .

Case Study 2: Adenylate Kinase and Cancer Metabolism

Research has demonstrated that inhibiting adenylate kinase can lead to decreased ATP levels in cancer cells, thereby inducing apoptosis. This study highlights the potential of targeting this compound pathways to develop novel anticancer therapies that exploit metabolic vulnerabilities in rapidly dividing cells .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Protein Synthesis | Intermediate in aminoacyl-tRNA synthetase reactions | Essential for accurate translation |

| Energy Regulation | Involved in ATP/AMP balance via adenylate kinase | Critical for cellular energy homeostasis |

| Cancer Therapy | Targeting metabolic pathways involving this compound | Potential reduction in tumor growth |

| Cardiovascular Health | Influence on heart disease mechanisms through adenine nucleotide signaling | Development of targeted cardiovascular treatments |

化学反应分析

Formation of Arginyl Adenylate

This compound is synthesized via a two-step reaction catalyzed by ArgRS:

-

Activation of Arginine :

-

The carboxylate oxygen of arginine performs an in-line nucleophilic attack on the α-phosphate of ATP.

-

This displacement reaction forms an arginyl-adenylate intermediate and releases pyrophosphate (PPi).

-

The transition state is stabilized by interactions with catalytic residues (His159, His162, Lys156) and a magnesium ion .

-

-

Transfer to tRNA :

Key Reaction Steps:

| Step | Description | Catalytic Residues | Chemical Components |

|---|---|---|---|

| 1 | Arginine + ATP → Arginyl-adenylate + PPi | His159, His162, Lys156 | ATP, Mg2+, arginine |

| 2 | Arginyl-adenylate + tRNA → Arginyl-tRNA + AMP | None explicitly identified | tRNAArg |

Catalytic Residues and Mechanism

ArgRS belongs to the class Ia aminoacyl-tRNA synthetase family. Structural studies (PDB: 1F7U) reveal critical residues for catalysis :

| Residue | Role | Interaction |

|---|---|---|

| His159 | Stabilizes transition state | Hydrogen bonding with α-phosphate of ATP |

| His162 | Electrostatic stabilization | Interacts with ATP phosphates |

| Lys156 | Charge-charge interaction | Salt bridge with α-phosphate |

-

Magnesium Coordination : Mg2+ stabilizes the negatively charged transition state during adenylate formation .

-

Conformational Changes : tRNA binding induces structural rearrangements in ArgRS, enabling adenylate formation .

Controversies in Intermediate Detection

While this compound is widely accepted as an intermediate, some studies challenge its detectability:

-

Quaternary Complex Hypothesis : ArgRS may catalyze aminoacylation without releasing free this compound, operating through a transient enzyme-bound intermediate .

-

Kinetic Evidence : No this compound was isolated in reactions with brewer’s yeast ArgRS, suggesting direct transfer from ATP to tRNA .

Comparative Analysis with Other Adenylate-Forming Enzymes

This compound shares mechanistic parallels with intermediates in:

-

Acyl-CoA Synthetases : Form acyl-AMP intermediates but use coenzyme A as the nucleophile .

-

Non-Ribosomal Peptide Synthetases (NRPS) : Catalyze adenylation of amino acids but transfer to carrier proteins .

Mechanistic Divergences:

| Enzyme Class | Intermediate | Nucleophile |

|---|---|---|

| ArgRS | Arginyl-adenylate | tRNAArg |

| Acyl-CoA Synthetases | Acyl-AMP | Coenzyme A |

| NRPS | Aminoacyl-AMP | Phosphopantetheine |

Thermodynamic and Kinetic Data

-

Activation Energy : Proton NMR studies show substrate binding (ATP/arginine) reduces dissociation constants (KD) by 10–20 fold, enhancing reaction efficiency .

-

Protection Assays : Substrates (AMP, MgATP) protect ArgRS from inactivation by arginine-specific reagents (e.g., phenylglyoxal), confirming active-site binding .

Functional Implications

属性

CAS 编号 |

15470-08-3 |

|---|---|

分子式 |

C16H26N9O8P |

分子量 |

503.41 g/mol |

IUPAC 名称 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-5-(diaminomethylideneamino)pentanoate |

InChI |

InChI=1S/C16H26N9O8P/c17-7(2-1-3-21-16(19)20)15(28)33-34(29,30)31-4-8-10(26)11(27)14(32-8)25-6-24-9-12(18)22-5-23-13(9)25/h5-8,10-11,14,26-27H,1-4,17H2,(H,29,30)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,14+/m0/s1 |

InChI 键 |

AJYPLWAQPDERQG-TWBCTODHSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCN=C(N)N)N)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |

Key on ui other cas no. |

15470-08-3 |

同义词 |

arginyl adenylate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。